molecular formula C8H9F2NO B13067475 (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol

Cat. No.: B13067475
M. Wt: 173.16 g/mol
InChI Key: RRHQXTUNHJLDMM-SSDOTTSWSA-N
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Description

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. Its unique structure, featuring an amino group and a difluorophenyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,6-difluoroacetophenone using a chiral reducing agent to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel can facilitate the reduction of the precursor compound to yield this compound with high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can convert the amino group to a primary amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces primary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Medicine

Medically, this compound is an intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological and cardiovascular conditions.

Industry

Industrially, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-hydroxybenzaldehyde
  • 3,4-Difluoro-2-hydroxybenzaldehyde
  • 3,5-Difluoro-2-hydroxybenzaldehyde

Uniqueness

(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is unique due to its chiral center and the presence of both an amino group and a difluorophenyl group. This combination of functional groups and stereochemistry makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1S)-2-amino-1-(2,6-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

RRHQXTUNHJLDMM-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](CN)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CN)O)F

Origin of Product

United States

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